7-Bromo-3-ethyl-1-methylindole
Description
Properties
IUPAC Name |
7-bromo-3-ethyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-7-13(2)11-9(8)5-4-6-10(11)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYVMLRBRTVRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 7-Bromo-3-ethyl-1-methylindole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
The central feature of this compound is the indole (B1671886) ring system. Several classical and modern methods can be envisioned for its construction. A primary disconnection approach involves breaking the bonds of the pyrrole (B145914) ring fused to the benzene (B151609) ring. One of the most common and versatile methods for indole synthesis is the Fischer indole synthesis .
Applying the Fischer indole synthesis disconnection to the target molecule involves breaking the N1-C2 and C3-C3a bonds. This leads to a substituted phenylhydrazone precursor. This phenylhydrazone would be formed from the condensation of a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. Specifically, for this compound, this retrosynthetic step would lead to N-(2-bromophenyl)-N-methylhydrazine and butan-2-one.
Another viable disconnection strategy is the Leimgruber-Batcho indole synthesis . This approach involves disconnecting the C2-C3 bond of the indole ring, leading to a 2-nitrotoluene (B74249) derivative which can be transformed into the indole. However, the Fischer indole synthesis is often preferred for its directness in establishing the C2-C3 bond with the desired substituent.
The bromine atom at the C7 position of the indole ring is a key feature. Its introduction can be considered at different stages of the synthesis.
Starting from a pre-brominated aniline (B41778): A highly convergent strategy involves starting with an aniline derivative that already contains the bromine atom at the desired position. For the target molecule, this would mean starting with 2-bromo-6-methylaniline. This precursor would then be used to form the corresponding phenylhydrazine for the Fischer indole synthesis. This approach is often advantageous as it avoids potential issues with regioselectivity during the bromination of the indole ring itself.
Direct bromination of the indole nucleus: While direct bromination of the indole ring is possible, it often leads to a mixture of products. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. If the C3 position is blocked, substitution can occur at other positions, but regioselectivity can be poor. Direct bromination of a pre-formed 3-ethyl-1-methylindole would likely not be an efficient method for obtaining the desired 7-bromo isomer in high yield.
Therefore, the most logical synthetic strategy would involve incorporating the bromine atom into the starting aniline derivative.
The target molecule contains an ethyl group at the C3 position and a methyl group on the indole nitrogen (N1).
Introduction of the C3-Ethyl Group: In the context of the Fischer indole synthesis, the ethyl group at the C3 position is conveniently introduced via the choice of the carbonyl component. The reaction of the appropriate phenylhydrazine with butan-2-one will directly yield an indole with a methyl group at C2 and an ethyl group at C3 is not the target. To obtain a 3-ethylindole, propionaldehyde (B47417) would be the appropriate carbonyl partner. The subsequent cyclization would place the ethyl group at the C3 position. Alternatively, if a 3-unsubstituted indole is formed first, the ethyl group can be introduced through electrophilic substitution, such as a Friedel-Crafts acylation followed by reduction, or by reaction with an ethyl halide in the presence of a Lewis acid. However, incorporating the ethyl group via the carbonyl precursor in a Fischer synthesis is generally more direct.
Introduction of the N1-Methyl Group: The methyl group on the nitrogen can be introduced at various stages:
Starting from an N-methylated hydrazine (B178648): The Fischer indole synthesis can be performed with an N-methylated phenylhydrazine. This directly leads to the N-methylated indole product.
N-methylation of the indole ring: A pre-formed indole can be readily methylated on the nitrogen atom using a variety of methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like sodium hydride. This is a very common and efficient reaction.
A plausible retrosynthetic pathway is summarized in the following table:
| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |
| This compound | 2-Bromo-N-methylaniline | Propionaldehyde | Fischer Indole Synthesis |
Precursor Synthesis and Building Block Strategies
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
The key aniline precursor for the synthesis of the target molecule is 2-bromo-N-methylaniline. The synthesis of this precursor can be approached in a couple of ways:
Bromination of N-methylaniline: Direct bromination of N-methylaniline can be a viable route. The directing effect of the amino group would favor substitution at the ortho and para positions. Careful control of reaction conditions would be necessary to favor the formation of the desired 2-bromo isomer and minimize the formation of the 4-bromo and dibrominated products.
N-methylation of 2-bromoaniline (B46623): A more controlled approach would be to start with commercially available 2-bromoaniline and then introduce the methyl group onto the nitrogen. This can be achieved through various N-methylation procedures, such as reductive amination with formaldehyde (B43269) and a reducing agent, or by reaction with a methylating agent after protection of the amino group if necessary.
The general reaction scheme for the Fischer indole synthesis of this compound is as follows:
Diazotization of 2-bromo-N-methylaniline: The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding hydrazine, 2-bromo-N-methylphenylhydrazine, using a reducing agent such as stannous chloride.
Condensation with Propionaldehyde: The synthesized hydrazine is condensed with propionaldehyde to form the phenylhydrazone.
Cyclization: The phenylhydrazone is then cyclized under acidic conditions (e.g., using a Lewis acid like zinc chloride or a protic acid like sulfuric acid) and heat to form the indole ring of this compound.
This sequence provides a logical and efficient pathway for the synthesis of the target molecule, relying on well-established chemical transformations.
Direct Indole Synthesis Routes Applied to this compound
Constructing the 7-bromo-1,3-disubstituted indole framework in a single, convergent process is an attractive synthetic strategy. This can be hypothetically achieved by employing appropriately substituted precursors in well-established indole syntheses.
The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.govorganic-chemistry.org For the synthesis of this compound, a potential pathway would involve the reaction of (2-bromo-6-methylphenyl)hydrazine (B1381900) with 2-pentanone. The subsequent cyclization, driven by an acid catalyst, would theoretically yield the desired indole. However, the success of this reaction is contingent on the stability of the substituted hydrazine and the regiochemical outcome of the cyclization, which can be influenced by the steric and electronic nature of the substituents on the phenylhydrazine. nih.gov
A key challenge in this approach is the potential for the formation of isomeric products. The direction of the indolization is dependent on which α-carbon of the ketone participates in the C-C bond formation. While the use of specific acid catalysts and reaction conditions can influence this outcome, a mixture of products is a common observation. organic-chemistry.org
Table 1: Proposed Fischer Indole Synthesis for this compound
| Reactant 1 | Reactant 2 | Key Transformation | Potential Product |
| (2-bromo-6-methylphenyl)hydrazine | 2-Pentanone | Acid-catalyzed cyclization | This compound |
The Larock indole synthesis offers a powerful alternative, utilizing a palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edunih.gov To synthesize this compound via this method, one could envision the coupling of 2,3-dibromo-N-methylaniline with 1-pentyne. The regioselectivity of the Larock synthesis is a critical consideration; typically, the larger substituent of the alkyne directs the cyclization. nih.gov
This palladium-catalyzed approach is known for its versatility and tolerance of various functional groups. wikipedia.org However, the availability and stability of the requisite highly substituted aniline precursor could present synthetic hurdles. The reaction conditions, including the choice of palladium catalyst, ligands, and base, would need to be carefully optimized to favor the desired product and minimize side reactions. ub.edu
Other classical indole syntheses could also be conceptually adapted for the synthesis of this compound, although each presents its own set of challenges.
The Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, would require a precursor such as N-(2-bromo-6-methylphenyl)pentanamide. The harsh reaction conditions, however, could lead to decomposition or undesired side reactions.
The Bartoli indole synthesis is particularly well-suited for the preparation of 7-substituted indoles and proceeds via the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orguninsubria.itresearchgate.net A plausible route to a precursor for our target compound could involve the reaction of 1-bromo-2-methyl-3-nitrobenzene with propenyl magnesium bromide. This would be expected to yield this compound, taking advantage of the directing effect of the ortho substituent on the nitroarene. wikipedia.org
The Nenitzescu indole synthesis typically yields 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comresearchgate.net Adapting this method for the synthesis of this compound would be less direct and likely require significant modification of the standard reaction protocol, making it a less probable synthetic route.
Regioselective Bromination Strategies at the C7 Position
An alternative and often more practical approach to this compound involves the initial synthesis of 3-ethyl-1-methylindole, followed by regioselective bromination at the C7 position. The challenge lies in directing the electrophilic bromine to the C7 position over other potentially reactive sites on the indole ring, such as C2, C4, C5, and C6.
Directed ortho-metallation (DoM) provides a powerful strategy for the functionalization of specific C-H bonds. harvard.edu In the context of indoles, a directing group on the indole nitrogen can facilitate deprotonation at the C7 position by an organolithium reagent, followed by quenching with an electrophilic bromine source like N-Bromosuccinimide (NBS). For a 1-methyl substituted indole, the directing ability of the methyl group itself is weak. Therefore, this approach would likely require the temporary installation of a more effective directing group at the N1 position.
More recent advances in transition-metal-catalyzed C-H activation offer a promising avenue for C7 functionalization. nih.govresearchgate.net Rhodium and palladium catalysts, in conjunction with a directing group on the indole nitrogen (e.g., pivaloyl), have been shown to selectively activate the C7 C-H bond for various transformations. nih.govresearchgate.net While direct C-H bromination via this method is still an area of active research, a two-step process involving C-H activation followed by conversion of the introduced functional group to a bromine atom is a feasible strategy.
Table 2: Comparison of C7-Functionalization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Directed ortho-Metallation (DoM) | Use of a directing group to facilitate lithiation at C7, followed by quenching with an electrophile. | High regioselectivity. | Often requires temporary installation and removal of a directing group; use of cryogenic temperatures. |
| Directed C-H Activation | Transition-metal catalyzed activation of the C7 C-H bond. | High regioselectivity; milder conditions than DoM. | May require specific and sometimes complex directing groups and catalysts. |
The direct electrophilic bromination of 3-ethyl-1-methylindole would typically be expected to occur at the most electron-rich positions of the indole nucleus. The C3 position is already substituted, and the N1-methyl and C3-ethyl groups are both electron-donating, further activating the ring towards electrophilic attack. In the absence of a directing group, bromination with reagents like Br₂ or NBS often leads to a mixture of products, with substitution at C2, C4, C5, or C6 being common. wikipedia.orgorganic-chemistry.org
Achieving C7 selectivity in the absence of a strong directing group is challenging. However, studies on the regioselective halogenation of substituted indoles have shown that the choice of solvent, temperature, and the specific brominating agent can influence the outcome. nih.govrsc.orgnih.gov For instance, the use of N-Bromosuccinimide (NBS) in certain solvent systems has been reported to favor bromination at the benzene ring of the indole. wikipedia.orgnih.gov While C5 is often the preferred site of bromination on the benzene ring, steric hindrance from the C3-ethyl group and the N1-methyl group might play a role in directing the electrophile to the less hindered C7 position to some extent.
Recent research has also explored the use of catalytic systems to control the regioselectivity of indole halogenation. While specific catalysts for the C7 bromination of 1,3-dialkylindoles are not widely reported, this remains an area of interest in synthetic methodology development.
Site-Selective Alkylation of the Indole Nucleus
Following the regioselective bromination, the introduction of the methyl and ethyl groups at the N1 and C3 positions, respectively, is required to complete the synthesis of this compound.
The N-alkylation of the indole nucleus is a common transformation. organic-chemistry.org In the context of synthesizing this compound, if the bromination step was performed on an N-unprotected indole, the methyl group is introduced at the N1 position. This is typically achieved by treating the bromoindole with a methylating agent in the presence of a base. google.com
Common methylating agents include methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4). The choice of base is critical to deprotonate the indole nitrogen, forming the corresponding indolide anion, which then acts as a nucleophile. Strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or lithium diisopropylamide (LDA) are often employed. google.com The reaction is generally carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Alternatively, if a protecting group was used during bromination, it must first be removed to allow for the N-methylation. The conditions for deprotection must be chosen carefully to avoid any undesired side reactions.
The introduction of an ethyl group at the C3 position is a key step in the synthesis. The C3 position of the indole ring is the most nucleophilic and therefore prone to electrophilic attack. nih.gov Several methods can be employed for this C3-alkylation.
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. nih.gov For the C3-ethylation of the 7-bromo-1-methylindole intermediate, a suitable ethylating agent, such as ethyl bromide or ethyl iodide, can be used in the presence of a Lewis acid catalyst. researchgate.net Common Lewis acids for this transformation include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or boron trifluoride etherate (BF3·OEt2). nih.govresearchgate.net
The reaction proceeds through the formation of an electrophilic species from the ethyl halide, which is then attacked by the electron-rich C3 position of the indole. nih.gov One of the challenges with Friedel-Crafts alkylation can be over-alkylation, where more than one ethyl group is introduced. nih.gov Therefore, careful control of reaction conditions, such as temperature and stoichiometry, is essential.
Table 2: Lewis Acids for Friedel-Crafts Alkylation of Indoles
| Lewis Acid | Formula | Typical Reaction Conditions |
| Aluminum chloride | AlCl3 | Anhydrous conditions, often in a non-polar solvent |
| Iron(III) chloride | FeCl3 | Mild conditions, can be used in various solvents |
| Boron trifluoride etherate | BF3·OEt2 | Mild Lewis acid, often used in ethereal solvents |
| Zinc chloride | ZnCl2 | Used for reactions with less reactive substrates |
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for C-C bond formation. researchgate.net For the C3-ethylation of the indole nucleus, a palladium or nickel-catalyzed reaction could be employed. These methods often involve the use of an organometallic reagent containing the ethyl group, such as ethylmagnesium bromide (a Grignard reagent) or diethylzinc.
The indole substrate would first need to be functionalized at the C3 position with a suitable leaving group, such as a halide (e.g., iodine or bromine) or a triflate. However, a more direct approach involves the coupling of an ethylating agent with a C3-unsubstituted indole. For example, some ruthenium and iridium complexes can catalyze the alkylation of indoles with alcohols, which serve as greener alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. researchgate.net This approach avoids the need for pre-functionalization of the indole ring. For the C3-ethylation of 7-bromo-1-methylindole, a transition-metal catalyst, often from the platinum group metals like palladium, rhodium, or iridium, can be used to activate the C-H bond at the C3 position directly. researchgate.net
The reaction would involve the coordination of the metal to the indole, followed by cleavage of the C3-H bond to form a metallacyclic intermediate. This intermediate would then react with an ethylating agent. The development of directing groups that can be temporarily installed on the indole nitrogen can help to control the regioselectivity of the C-H activation process, although the inherent reactivity of the C3 position often makes this unnecessary for C3-functionalization. acs.org
C3-Alkylation Strategies for the Ethyl Moiety
Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis
In recent years, significant strides have been made in developing solvent-free and catalyst-free reactions for the synthesis of heterocyclic compounds, including indoles. These approaches are highly desirable from a green chemistry perspective as they minimize the use of volatile organic compounds (VOCs) and potentially toxic catalysts, leading to a reduction in environmental impact and simplified purification procedures.
One prominent example of a solvent-free approach is the use of mechanochemistry, such as ball milling, to drive chemical reactions. A mechanochemical Fischer indole synthesis has been developed that proceeds in the absence of a bulk solvent, utilizing oxalic acid and dimethylurea as a grinding auxiliary to produce various indole derivatives. organic-chemistry.org This method has been shown to be versatile and applicable to a broad range of arylhydrazines and carbonyl compounds, suggesting its potential applicability to the synthesis of this compound. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) is another powerful technique that can often be performed under solvent-free conditions. The rapid heating provided by microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. researchgate.net For instance, the synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions at 50°C, highlighting the potential for energy-efficient, solventless indole functionalization. google.com While a direct catalyst-free synthesis of this compound is not explicitly reported, multicomponent reactions for the synthesis of polysubstituted pyrroles involving indoles have been developed that proceed without the need for an added catalyst, relying on the inherent reactivity of the starting materials under thermal or microwave conditions. chapman.eduuni-rostock.de
The following table summarizes the key advantages of solvent-free and catalyst-free methodologies in the context of indole synthesis.
| Methodology | Key Advantages | Potential Applicability to this compound Synthesis |
| Mechanochemistry (Ball Milling) | Reduced solvent waste, potential for novel reactivity, energy efficient. | Fischer indole synthesis step. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control, potential for solvent-free conditions. | Cyclization and N-alkylation steps. |
| Catalyst-Free Multicomponent Reactions | High atom economy, simplified procedures, reduced waste from catalysts. | Potential for novel convergent synthetic strategies. |
The selection of catalysts and reagents plays a pivotal role in the greenness of a synthetic process. Traditional indole syntheses often employ strong Brønsted or Lewis acids, which can be corrosive, hazardous, and generate significant waste. organic-chemistry.orgmdpi.com The move towards sustainable catalysis focuses on the use of reusable, non-toxic, and highly efficient catalytic systems.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, a biopolymer-derived heterogeneous catalyst, Xanthan Perchloric Acid (XPA), has been successfully employed for the synthesis of bis(indolyl)methane derivatives at room temperature under solvent-free conditions. researchgate.net Similarly, silica-supported ytterbium triflate (Yb(OTf)3-SiO2) has been used as a recyclable catalyst for the one-pot synthesis of 3-substituted indoles. chapman.edu The application of such solid-supported acid catalysts could be envisioned for the cyclization step in a Fischer indole synthesis of the target compound.
The use of water as a green solvent in catalysis is another important aspect of sustainable chemistry. While many organic reactions are not compatible with water, the development of water-tolerant catalysts has opened up new possibilities. For instance, the synthesis of bis(indolyl)methanes has been achieved using a nanocatalyst in water at 80°C. google.com Furthermore, ultrasound-assisted synthesis of bis(indole) derivatives has been reported in aqueous media using tungstophosphoric acid as a catalyst. researchgate.net
The table below provides examples of sustainable catalysts and their potential application in the synthesis of this compound.
| Catalyst Type | Example | Key Features | Potential Synthetic Step |
| Heterogeneous Solid Acid | Yb(OTf)3-SiO2 | Recyclable, mild reaction conditions. | Fischer indole synthesis cyclization. |
| Biopolymer-Based Catalyst | Xanthan Perchloric Acid (XPA) | Biodegradable support, mild conditions. | Functionalization of the indole core. |
| Water-Tolerant Nanocatalyst | Cu–isatin Schiff base complex | Enables reactions in aqueous media. | C-C bond forming reactions. |
| Phase-Transfer Catalyst | Ionic Liquids | Can act as both solvent and catalyst, recyclable. | N-methylation. |
Process intensification refers to the development of smaller, more efficient, and safer manufacturing processes. google.com In the context of indole synthesis, continuous flow chemistry has emerged as a powerful tool for process intensification. chemicalbook.comresearchgate.net Flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for highly exothermic or hazardous reactions. google.com
The Fischer indole synthesis of 7-ethyltryptophol, a structurally related indole, has been successfully demonstrated under continuous flow conditions. mdpi.comresearchgate.netresearchgate.net This work highlights the potential for producing indole derivatives in a more controlled and efficient manner. mdpi.comresearchgate.net By pumping the reactants through a heated tube or microreactor, the reaction time can be significantly reduced, and the product can be generated continuously, facilitating scale-up. researchgate.netresearchgate.net
Microwave technology can also be integrated into continuous flow systems to further intensify chemical processes. researchgate.net A continuous microwave reactor has been used for the synthesis of tryptophol, achieving high conversion and yield in a matter of minutes. researchgate.net Such a hybrid technology could be highly beneficial for the industrial production of this compound, offering rapid and efficient synthesis.
Key considerations for the scale-up of the synthesis of this compound are summarized in the table below.
| Technology | Advantages for Scale-Up | Relevant Examples in Indole Synthesis |
| Continuous Flow Chemistry | Improved safety, better process control, easier scale-up, potential for automation. | Synthesis of 7-ethyltryptophol. mdpi.comresearchgate.netresearchgate.net |
| Continuous Microwave Reactors | Rapid heating, significantly reduced reaction times, high throughput. | Synthesis of tryptophol. researchgate.net |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization. | General applicability for optimizing indole synthesis. |
By integrating these green chemistry principles and process intensification technologies, the synthesis of this compound can be designed to be more sustainable, efficient, and scalable, meeting the demands of modern chemical manufacturing.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For 7-Bromo-3-ethyl-1-methylindole (C₁₁H₁₂BrN), HRMS would provide an accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass. The presence of the bromine atom would be readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.
| Parameter | Expected Data |
| Molecular Formula | C₁₁H₁₂BrN |
| Calculated Monoisotopic Mass | [M]⁺ for ⁷⁹Br: 237.0153 u, [M]⁺ for ⁸¹Br: 239.0133 u |
| Expected Observation | A high-resolution mass spectrum showing the molecular ion peaks consistent with the calculated masses to within a few parts per million (ppm), confirming the elemental composition. The isotopic pattern would show two peaks of approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by mapping the carbon and proton frameworks.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethyl group at the C3 position, and the protons of the methyl group on the nitrogen atom. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity of these protons. For example, the ethyl group would appear as a characteristic quartet and triplet pattern.
¹³C NMR: The carbon NMR spectrum would display signals for each of the 11 unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom), providing a complete carbon skeleton of the compound.
Expected ¹H NMR Data (Predicted)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C4, C5, C6) | 7.0 - 7.6 | m | - |
| Aromatic H (C2) | ~7.0 | s | - |
| N-CH₃ | ~3.7 | s | - |
| C3-CH₂-CH₃ | ~2.8 | q | ~7.5 |
Expected ¹³C NMR Data (Predicted)
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Indole Ring Carbons | 100 - 140 |
| N-CH₃ | ~30 |
| C3-CH₂-CH₃ | ~18 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, clearly identifying adjacent protons, such as those within the ethyl group and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For instance, it could show correlations between the N-methyl protons and the proton at the C2 position.
Advanced NMR Techniques for Dynamic Processes and Conformational Analysis
For a molecule like this compound, advanced NMR techniques such as variable-temperature (VT) NMR could be employed to study dynamic processes, such as the rotational barrier of the ethyl group. While significant conformational rigidity is not expected, these techniques could provide detailed insights into the molecule's solution-state dynamics.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a "fingerprint" for its identification. The spectra would be expected to show characteristic absorption bands corresponding to the functional groups present.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=C stretching (aromatic ring) | 1450 - 1600 |
| C-N stretching | 1200 - 1350 |
| C-Br stretching | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the indole ring. The absorption spectrum of this compound, typically measured in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption maxima (λ_max). The position and intensity of these bands are influenced by the substituents on the indole core, which affect the energy of the π-π* transitions. The electronic properties of indole derivatives are well-documented, with substitutions on the benzene (B151609) ring known to shift the absorption bands. researchgate.net
| Parameter | Expected Data |
| Solvent | Ethanol or Cyclohexane |
| Expected λ_max | Two main absorption bands are expected, characteristic of the indole chromophore, likely in the range of 220-230 nm and 270-290 nm. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry of a compound. For this compound, obtaining a suitable single crystal would allow for the complete elucidation of its solid-state conformation.
The analysis would precisely map the planar indole core and the spatial orientation of the methyl and ethyl substituents. A key aspect of the crystallographic study of a halogenated compound is the investigation of intermolecular interactions. In the crystal lattice of related bromo-indole derivatives, such as 7-Bromo-1H-indole-2,3-dione, molecules are shown to form dimers through hydrogen bonds. researchgate.net These dimers are further linked by intermolecular bromine-oxygen (Br···O) contacts, forming infinite chains. researchgate.net Similar interactions, including potential π–π stacking of the indole rings, would be investigated for this compound to understand its crystal packing. researchgate.net
Furthermore, should the molecule possess a chiral center and be resolved into its enantiomers, X-ray crystallography is the definitive method for determining the absolute configuration of a specific enantiomer.
Illustrative Crystallographic Data Table for an Indole Derivative
The table below is an example of the type of data generated from a single-crystal X-ray diffraction experiment. The specific values would be unique to the crystal structure of this compound.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5° | The dimensions of the smallest repeating unit of the crystal lattice. |
| Bond Length (C-Br) | ~1.90 Å | The distance between the carbon atom of the indole ring and the bromine atom. |
| Bond Angle (C-N-C) | ~108° | The angle within the five-membered ring of the indole nucleus. |
| Intermolecular Contacts | Br···N distance = 3.1 Å | Close contacts between atoms of adjacent molecules in the crystal lattice. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable tools in synthetic chemistry for both the separation and purification of products and the quantitative assessment of their purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like many indole derivatives. researchgate.net In the context of this compound, GC-MS would serve to confirm its identity and assess its purity by separating it from any volatile impurities, such as residual starting materials or reaction byproducts.
The gas chromatogram would display a peak at a specific retention time corresponding to the compound. The coupled mass spectrometer would then provide a mass spectrum for that peak, showing the molecular ion and a characteristic fragmentation pattern. A critical diagnostic feature would be the isotopic signature of the bromine atom (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This pattern provides definitive evidence for the presence of a single bromine atom in the molecule. nih.gov
Illustrative GC-MS Data Table
| Parameter | Example Value | Description |
| Retention Time (RT) | 12.5 min | The time taken for the compound to travel through the GC column, characteristic under specific conditions. |
| Molecular Ion [M]⁺ | m/z 251/253 | The mass-to-charge ratio of the intact molecule, showing the characteristic bromine isotope pattern. |
| Key Fragments | m/z 236/238 ([M-CH₃]⁺), m/z 157 ([M-Br-CH₂CH₃]⁺) | Fragments resulting from the breakdown of the molecule, which help in structural confirmation. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of a vast range of organic compounds. For substituted indoles, reversed-phase HPLC (RP-HPLC) is a commonly employed method. acs.orgnih.gov This technique is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis.
For the analysis of this compound, a sample would be injected into the HPLC system, typically equipped with a C8 or C18 column. A mobile phase, often a mixture of acetonitrile (B52724) and water, would carry the sample through the column. nih.govsielc.com The compound would elute at a characteristic retention time, and a UV detector would quantify its presence. The purity is determined by calculating the relative area of the main product peak compared to the total area of all peaks in the chromatogram. HPLC methods are routinely used to confirm the purity of substituted indoles to be greater than 95%. acs.org In the synthesis of complex indole-containing drugs like Sertindole, HPLC is critical for monitoring and controlling impurities. beilstein-journals.org
Illustrative HPLC Purity Analysis Table
| Parameter | Example Value | Description |
| Column | C18, 4.6 x 150 mm | The type of stationary phase used for the separation. |
| Mobile Phase | Acetonitrile:Water (70:30) | The solvent mixture used to elute the compound. |
| Retention Time (RT) | 8.2 min | The time at which the main compound peak elutes from the column. |
| Peak Area % | 99.5% | The area of the main peak as a percentage of the total peak area, indicating purity. |
Reactivity Studies and Reaction Mechanism Investigations
Electrophilic Aromatic Substitution Reactions of 7-Bromo-3-ethyl-1-methylindole
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the C3 position due to the high electron density of the pyrrole (B145914) ring. However, in this compound, the C3 position is blocked by an ethyl group, which redirects electrophilic attack to other positions on the indole (B1671886) ring.
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the substituents. The N-methyl group is an activating group, donating electron density to the indole system and enhancing its nucleophilicity. The C3-ethyl group, also an electron-donating group, further activates the ring. Conversely, the C7-bromo substituent is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director due to the electron-donating resonance effect of its lone pairs.
Given this substitution pattern, electrophilic attack is most likely to occur at the C2, C4, or C6 positions. The C2 position is sterically hindered by the adjacent N-methyl and C3-ethyl groups. Therefore, substitution is generally favored on the benzene (B151609) ring at the positions ortho and para to the activating indole nitrogen, which are C4 and C6. The bromine at C7 will also direct incoming electrophiles to the C6 position (ortho). Computational studies on substituted indoles have shown that the precise outcome can be sensitive to the nature of the electrophile and the reaction conditions. While specific experimental data for the electrophilic aromatic substitution of this compound is not extensively reported in the scientific literature, predictions can be made based on these established principles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 7-Bromo-3-ethyl-1-methyl-6-nitroindole | Strong directing effect of the indole nitrogen to the C6 position, reinforced by the ortho-directing effect of the C7-bromo group. |
| Halogenating Agent (e.g., Br₂/FeBr₃) | 7-Bromo-3-ethyl-1-methyl-6-bromoindole | Similar to nitration, substitution is expected at the most activated and sterically accessible position on the benzene ring. |
Note: The predictions in this table are based on general principles of indole reactivity and require experimental verification for this compound.
In electrophilic aromatic substitution reactions of substituted indoles, the formation of side products can occur due to the high reactivity of the indole nucleus. For this compound, potential side reactions could include polysubstitution, particularly under harsh reaction conditions. For instance, if the primary substitution occurs at the C6 position, a second electrophilic attack might be possible at the C4 position, leading to di-substituted products.
Furthermore, the stability of the indole ring can be compromised under strongly acidic conditions, which are often employed in reactions like nitration and Friedel-Crafts acylations. This can lead to dimerization or polymerization of the starting material, reducing the yield of the desired product. Careful optimization of reaction conditions, such as temperature, reaction time, and the choice of Lewis acid, is crucial to minimize these competitive pathways.
Nucleophilic Substitution Reactions at the C7 Bromine Moiety
The bromine atom at the C7 position of this compound serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of functionalized indole derivatives.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides. For this compound, these reactions provide a direct route to introduce aryl, alkynyl, vinyl, and amino groups at the C7 position.
Suzuki Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction couples the bromoindole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for the synthesis of 7-alkynylindoles.
Heck Reaction: In the Heck reaction, the bromoindole is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 7-vinylindole derivative.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with an amine in the presence of a palladium catalyst and a strong base. It is a powerful method for the synthesis of 7-aminoindole derivatives.
While specific data for this compound is limited, numerous studies on other bromoindoles demonstrate the feasibility and broad scope of these transformations.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromoindole Scaffolds
| Reaction | Bromoindole Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki | 7-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Phenyl-1H-indole | 85 |
| Sonogashira | 5-Bromo-1-methylindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 1-Methyl-5-(phenylethynyl)indole | 92 |
| Heck | 6-Bromoindole (B116670) | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 6-Styrylindole | 78 |
Note: This table presents data from studies on analogous bromoindoles to illustrate the general applicability of these reactions. The specific conditions and yields for this compound may vary.
Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions are often cost-effective and can be particularly useful for certain transformations. For instance, copper-mediated N-arylation (a variation of the Buchwald-Hartwig reaction) and O-arylation can be employed to couple this compound with amides, imidazoles, or phenols. While these reactions often require higher temperatures than their palladium-catalyzed counterparts, the development of new ligand systems has allowed for milder reaction conditions.
In addition to traditional cross-coupling reactions, directed C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds. While the bromine at C7 already provides a handle for coupling, C-H activation methodologies could potentially be applied to other positions on the indole ring. However, for the specific purpose of functionalizing the C7 position, the cross-coupling of the C7-bromo substituent remains the most direct and widely practiced approach. Directed arylation and alkenylation reactions typically involve the use of a directing group to guide a transition metal catalyst to a specific C-H bond. In the context of this compound, such a strategy would be more relevant for functionalizing other positions, as the C7 position is already primed for reactivity via its bromo substituent.
Other Metal-Catalyzed Functionalizations
Beyond standard cross-coupling reactions at the bromine-substituted C7-position, the indole scaffold of this compound is amenable to a variety of other metal-catalyzed functionalizations. These reactions typically involve the direct activation of C–H bonds at various positions on the indole ring, offering pathways to more complex derivatives. The inherent electronic properties of the indole nucleus, modified by its substituents, guide the regioselectivity of these transformations. rsc.org
Transition-metal-catalyzed C–H functionalization has become a powerful tool for derivatizing indoles at positions that are otherwise difficult to access. rsc.org For this compound, the C2, C4, C5, and C6 positions are primary targets for such reactions. The N-methyl group often serves as a directing group, facilitating metallation and subsequent functionalization at the C2 position. However, directing groups can also be employed to target the benzenoid C–H bonds. rsc.org
Palladium, rhodium, and iridium complexes are commonly used catalysts for these transformations. For instance, palladium-catalyzed C-H arylation or alkenylation can occur at the C2 position. Rhodium and iridium catalysts are particularly effective for directed C-H activation, enabling functionalization at the C2 or even the more sterically hindered C7-position if the bromine were absent. nih.gov In the context of this compound, competition between C-H activation and oxidative addition at the C-Br bond is a critical consideration. Catalyst and ligand choice can often be tuned to favor one pathway over the other. mdpi.com
Copper-catalyzed reactions also offer unique possibilities. For example, copper-catalyzed trifluoromethylation or amination reactions could potentially be directed to the C2 position of the indole ring. The following table summarizes potential metal-catalyzed functionalizations of the indole core, excluding the C7-bromo position.
| Reaction Type | Position | Catalyst System (Example) | Reactant | Potential Product |
| C-H Arylation | C2 | Pd(OAc)₂ / Ligand | Aryl Halide | 7-Bromo-2-aryl-3-ethyl-1-methylindole |
| C-H Alkenylation | C2 | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | 7-Bromo-3-ethyl-1-methyl-2-vinylindole |
| C-H Borylation | C4/C5/C6 | Ir-based catalyst | B₂pin₂ | 7-Bromo-3-ethyl-1-methyl-(x)-borylindole |
| C-H Amidation | C2 | Rh(III) catalyst | Dioxazolone | 2-Amido-7-bromo-3-ethyl-1-methylindole |
Transformations of the Ethyl and Methyl Side Chains
The alkyl substituents at the N1 and C3 positions, while generally robust, can undergo specific chemical transformations under appropriate conditions.
The ethyl group at the C3 position possesses a benzylic methylene (B1212753) group (–CH₂–) which is susceptible to oxidation. Under controlled conditions using mild oxidizing agents, this position can be oxidized to a carbonyl group, yielding a 3-acetyl derivative. More vigorous oxidation could lead to cleavage of the ethyl group. The N-methyl group is generally more resistant to oxidation but can be transformed under specific enzymatic or potent chemical conditions. science.gov
Reduction of the ethyl and methyl side chains is not a common transformation as they are already in a fully reduced (saturated) state. Any attempt at reduction under harsh conditions (e.g., Birch reduction) would likely affect the aromatic indole core first.
The benzylic position of the C3-ethyl group is the most likely site for further functionalization. Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could introduce a bromine atom at the alpha-position of the ethyl group. This halogenated intermediate can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., hydroxyl, amino, cyano).
The N-methyl group is less reactive towards functionalization compared to the C3-ethyl group. However, metal-catalyzed C-H activation strategies have been developed for the functionalization of N-alkyl groups in heterocycles, which could potentially be applied here. nih.govacs.org
| Reaction Type | Side Chain | Reagents | Potential Product |
| Benzylic Oxidation | C3-Ethyl | MnO₂, SeO₂ | 3-Acetyl-7-bromo-1-methylindole |
| Benzylic Halogenation | C3-Ethyl | NBS, AIBN | 3-(1-Bromoethyl)-7-bromo-1-methylindole |
| Nucleophilic Substitution | C3-(1-Bromoethyl) | NaCN | 3-(1-Cyanoethyl)-7-bromo-1-methylindole |
Cycloaddition and Pericyclic Reactions Involving the Indole Ring
The indole ring, with its fused benzene and pyrrole moieties, can participate in cycloaddition and pericyclic reactions, although its aromaticity presents a significant energy barrier. researchgate.net These reactions typically result in the dearomatization of the indole core. rsc.org
The 2,3-double bond of the indole can act as a dienophile in Diels-Alder reactions or as a participant in [2+2] photocycloadditions. rsc.org Furthermore, indoles can react as 4π components in [4+2] cycloadditions or as 2π components in [3+2] dipolar cycloadditions. nih.govlibretexts.org The electronic nature of this compound, being an electron-rich aromatic system, generally favors reactions with electron-deficient partners.
For example, a [3+2] cycloaddition with a nitrile oxide or an azide (B81097) could lead to the formation of a five-membered heterocyclic ring fused to the 2,3-bond of the indole. Pericyclic reactions such as the Claisen rearrangement could be envisioned if an allyl ether substituent were introduced at a suitable position on the indole ring. nih.gov The electron-withdrawing bromo substituent at C7 may influence the regioselectivity of these cycloadditions.
| Reaction Type | Indole Role | Reactant (Example) | Product Type |
| [4+2] Cycloaddition | Diene | Maleic Anhydride | Dearomatized carbazole (B46965) derivative |
| [3+2] Cycloaddition | 2π component | Phenylazide | Triazoline-fused indoline (B122111) |
| [2+2] Photocycloaddition | 2π component | Alkene | Cyclobutane-fused indoline rsc.org |
| [4+3] Cycloaddition | 2π component | Oxyallyl cation | Cyclohepta[b]indole derivative acs.org |
Oxidative and Reductive Transformations of the Indole Core
The indole nucleus itself can undergo oxidative and reductive transformations that alter the core structure.
Oxidative Transformations: Oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. acs.org For this compound, treatment with an oxidizing agent like N-bromosuccinimide in aqueous solution or certain copper catalysts could yield the corresponding 7-bromo-3-ethyl-1-methyl-1,3-dihydro-2H-indol-2-one. Another oxidative pathway is dearomatization, which can be achieved using hypervalent iodine reagents or through metal-catalyzed processes, leading to spirocyclic indolenines or other complex structures. nih.gov
Reductive Transformations: The indole core can be reduced to an indoline (2,3-dihydroindole) derivative. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium, often under acidic conditions. Chemical reducing agents like sodium cyanoborohydride in trifluoroacetic acid can also effect this transformation. The reduction saturates the 2,3-double bond of the pyrrole ring, leaving the benzene ring intact.
Radical Reactions and Single Electron Transfer Processes
The presence of a carbon-bromine bond and an electron-rich indole system makes this compound a suitable substrate for radical reactions and single electron transfer (SET) processes. nih.gov
Radical Reactions: The C7-Br bond can undergo homolytic cleavage upon treatment with radical initiators (e.g., AIBN) and a radical mediator like tributyltin hydride, or through photolysis. libretexts.org This generates a C7-indolyl radical, which can participate in various subsequent reactions. For instance, it can be trapped by a hydrogen atom donor to achieve hydrodebromination, or it can engage in intramolecular cyclization if a suitable tethered radical acceptor is present.
Single Electron Transfer (SET) Processes: The electron-rich indole ring can act as an electron donor in SET processes. acs.org Upon interaction with a suitable electron acceptor (often under photocatalytic conditions), the indole can lose an electron to form a radical cation. rsc.orgresearchgate.net This highly reactive intermediate can then undergo a variety of transformations, including nucleophilic attack, cyclization, or dimerization. For example, photoredox catalysis can initiate intramolecular radical additions to the indole core. acs.org Copper-catalyzed oxidative dearomatization reactions are also proposed to proceed through a radical-cation intermediate generated via a SET mechanism. nih.gov
| Process | Initiation | Intermediate | Potential Outcome |
| Radical Reaction | Heat/Light (AIBN, Bu₃SnH) | C7-indolyl radical | Hydrodebromination, C-C bond formation |
| SET Process | Photocatalyst / Oxidant | Indole radical cation | Dearomatization, Spirocyclization nih.gov |
| EDA Complex | Visible Light | Intramolecular charge-transfer complex | Radical spirocyclization rsc.org |
Photochemical Reactivity Studies
The photochemical behavior of indole derivatives is a subject of significant interest due to the role of the indole chromophore in biological systems and its utility in organic synthesis. For this compound, its photochemical reactivity is largely governed by the indole nucleus and influenced by the bromo, ethyl, and N-methyl substituents.
The absorption and fluorescence spectra of substituted indoles are characterized by two low-energy electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The positions of these absorption maxima are sensitive to the nature and position of substituents on the indole ring. nih.govnih.gov For this compound, the N-methyl and 3-ethyl groups are electron-donating, which typically affects the ¹Lₐ and ¹Lₑ energies. nih.gov The 7-bromo substituent, being an electron-withdrawing group, is also expected to shift the absorption and emission wavelengths. nih.gov Studies on other haloindoles have shown that halogen substituents can lead to red shifts in the absorption spectra. nih.gov
A primary photochemical process anticipated for this molecule is the homolytic cleavage of the C-Br bond upon irradiation with UV light. This is a well-documented reaction for bromo-aromatic compounds, leading to the formation of an indolyl radical and a bromine radical. These reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or participation in radical-mediated cyclization reactions.
Furthermore, substituted haloindoles are known to undergo photocyclization reactions. acs.orgnih.gov For instance, haloindoles bearing an unsaturated side chain can undergo intramolecular cyclization upon irradiation, a process that often involves an initial photoinduced electron transfer (PET) or C-Br bond cleavage. nih.gov While the subject molecule does not possess an unsaturated side chain for intramolecular reactions, it could participate in intermolecular photochemical processes, such as photo-induced Heck-type reactions in the presence of a suitable coupling partner. nih.gov Transient absorption spectroscopy could be employed to study the dynamics of the excited states and identify fleeting intermediates like the indolyl radical formed after C-Br bond cleavage. edinst.com
| Property | Expected Observation for this compound | Rationale based on Analogous Compounds |
| UV Absorption | Red-shifted ¹Lₐ and ¹Lₑ bands compared to unsubstituted indole. | Electron-donating alkyl groups and the halogen substituent influence the energy of the indole chromophore's electronic transitions. nih.govnih.govnih.gov |
| Fluorescence | Potential for quenched fluorescence compared to non-halogenated indoles. | The heavy-atom effect of bromine can enhance intersystem crossing from the singlet excited state to the triplet state, reducing fluorescence quantum yield. nih.gov |
| Primary Photoreaction | Homolytic cleavage of the C(7)-Br bond to form an indol-7-yl radical. | Bromoaromatic compounds are known to undergo photo-induced C-Br bond scission. |
| Potential Subsequent Reactions | Hydrogen abstraction, intermolecular additions, or participation in radical cyclizations (with appropriate reagents). | The generated indolyl radical is a highly reactive intermediate capable of various follow-up reactions. nih.gov |
Mechanistic Elucidation Studies
Kinetic Isotope Effects (KIEs) are a powerful tool for determining whether a specific C-H bond is broken in the rate-determining step (RDS) of a reaction. wikipedia.org This is achieved by comparing the reaction rate of the normal substrate (containing C-H) with that of an isotopically labeled substrate (containing C-D). A primary KIE (kH/kD > 1) is typically observed when the C-H bond is cleaved during the RDS. princeton.edu
For this compound, a common reaction is electrophilic aromatic substitution. Due to the directing effects of the N-methyl and 3-ethyl groups, the most likely position for electrophilic attack is C2. To probe the mechanism, one could study the KIE for a reaction like deuteration or bromination at the C2 position. If the reaction proceeds via a classic SEAr mechanism where the initial attack of the electrophile is the RDS, breaking the C-H bond in the subsequent rearomatization step would be fast, and no significant primary KIE would be expected (kH/kD ≈ 1). youtube.com Conversely, if proton removal is involved in the RDS, a significant primary KIE would be observed.
Hammett Plots relate reaction rates or equilibrium constants for a series of reactions of substituted aromatic compounds to the electronic properties of the substituents. pharmacy180.com The relationship is described by the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent and its position (meta or para), and ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to electronic effects. pharmacy180.comlibretexts.org
A Hammett-style analysis can be applied to reactions of a series of 7-substituted indoles to understand the electronic demand of the transition state. For an electrophilic substitution at the C2 position of this compound, the reaction rate would be influenced by the electronic nature of the C7-bromo substituent. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a group. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that electron-donating groups accelerate the reaction (positive charge buildup in the transition state). For electrophilic aromatic substitution on the indole ring, the transition state involves the development of positive charge, so a negative ρ value is expected.
| Substituent | Position | Hammett Constant (σ) Type | Approximate Value | Expected Electronic Effect on Electrophilic Attack |
| -Br | C7 (meta-like to C2) | σ_meta | +0.39 | Electron-withdrawing (inductive), deactivating |
| -CH₂CH₃ | C3 | N/A (Directly on pyrrole ring) | N/A | Electron-donating (hyperconjugation/inductive), activating |
| -CH₃ | N1 | N/A (Directly on pyrrole ring) | N/A | Electron-donating (inductive), activating |
Note: Standard Hammett σ values are derived from substituted benzoic acids and are most accurately applied to substituents on a benzene ring relative to a reaction center on a side chain. Their application to heterocyclic systems provides a qualitative understanding of electronic effects. The C7 position is electronically analogous to a meta position relative to the reacting C2 position. stenutz.euviu.ca
The elucidation of a reaction mechanism is greatly strengthened by the direct observation, isolation, or trapping of reaction intermediates. youtube.comuniversite-paris-saclay.fr In the chemistry of indoles, several types of intermediates are known, with their stability depending on the reaction conditions and the substitution pattern of the indole ring.
For electrophilic reactions involving this compound, the initial attack of an electrophile (E⁺) is likely to occur at the electron-rich C2 or C3 position of the pyrrole ring. Although substitution at C2 is the typical outcome, initial attack at C3 can also occur, leading to a non-aromatic indolenine intermediate (a 3H-indolium cation). clockss.org Given that the C3 position is already substituted with an ethyl group, attack at this position would lead to a quaternary center. This indoleninium ion intermediate would be highly reactive.
Studies on the bromination of 3-alkylindoles have successfully led to the isolation of crystalline 3-bromoindolenines. clockss.org These intermediates are formed by the electrophilic attack of a bromonium ion at the C3 position. They are characterized by a C=N double bond within the five-membered ring and a loss of aromaticity. Such intermediates can be highly reactive, undergoing rearrangement where the electrophile migrates to another position (e.g., C2 or C6), or they can be attacked by a nucleophile. clockss.org
The isolation of such intermediates often requires low temperatures and inert conditions to prevent their decomposition or rearrangement. universite-paris-saclay.fr Characterization would typically involve:
NMR Spectroscopy: The loss of aromaticity and the formation of a quaternary sp³ carbon at the C3 position would lead to characteristic shifts in the ¹H and ¹³C NMR spectra.
IR Spectroscopy: The appearance of a C=N stretching frequency would be indicative of the indolenine structure.
X-ray Crystallography: If a stable crystalline intermediate can be isolated, single-crystal X-ray diffraction provides unambiguous structural confirmation. nih.gov
For this compound, a plausible intermediate in an electrophilic substitution reaction (e.g., nitration) would be the σ-complex (or arenium ion) resulting from the attack of the electrophile at the C2 position. Trapping this intermediate would provide direct evidence for the proposed reaction pathway.
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms, exploring potential energy surfaces, and predicting the structures of transient species that are difficult to observe experimentally. mdpi.comcopernicus.orgmit.edu
For this compound, DFT calculations can be employed to model various reaction pathways, such as electrophilic substitution at the C2 position. A typical computational study would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants, potential intermediates, transition states, and products.
Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency) connecting the reactant and product.
Computational studies on related indole systems have successfully elucidated the origins of regioselectivity in nucleophilic additions to indolynes and modeled the effects of substituents on the electronic properties and reactivity of the indole ring. researchgate.netnih.gov For this compound, DFT could be used to compare the activation barriers for electrophilic attack at different positions on the ring (e.g., C2, C4, C5, C6), thereby providing a theoretical prediction of the reaction's regioselectivity. The calculations would account for the electronic effects of the bromo, ethyl, and methyl substituents, as well as steric hindrance.
| Species | Description | Expected Computational Outcome |
| Reactants | This compound + Electrophile (e.g., Br₂) | Optimized ground state geometries and energies. |
| Transition State 1 (TS1) | Structure corresponding to the electrophilic attack at C2. | A single imaginary frequency corresponding to the formation of the C2-Br bond. Highest energy point on the reaction coordinate for this step. |
| Intermediate (σ-complex) | The arenium ion formed after the addition of the electrophile. | An energy minimum on the potential energy surface. |
| Transition State 2 (TS2) | Structure corresponding to the departure of the proton from C2. | A single imaginary frequency corresponding to the breaking of the C2-H bond. |
| Products | 2,7-Dibromo-3-ethyl-1-methylindole + HBr | Optimized ground state geometries and energies. |
By mapping out the entire energy profile, computational studies can provide a detailed, step-by-step validation of the most plausible reaction mechanism, complementing experimental findings from kinetic studies and intermediate characterization.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for systems of this size. It is extensively used to determine the most stable three-dimensional structure (geometry optimization) and to calculate the electronic properties of indole (B1671886) derivatives. researchgate.net For 7-Bromo-3-ethyl-1-methylindole, a functional such as B3LYP combined with a basis set like 6-311G(d,p) would be appropriate for geometry optimization.
The process involves finding the minimum energy conformation on the potential energy surface. These calculations yield key structural parameters. Based on typical values for substituted indoles, a set of optimized geometric parameters can be predicted.
Interactive Table: Predicted Geometric Parameters for this compound Note: These are illustrative values based on DFT calculations of similar indole structures. Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C7-Br | 1.895 Å |
| Bond Length | N1-C2 | 1.380 Å |
| Bond Length | C3-C(ethyl) | 1.510 Å |
| Bond Length | N1-C(methyl) | 1.470 Å |
| Bond Angle | C6-C7-Br | 121.5° |
| Bond Angle | C2-N1-C(methyl) | 125.8° |
| Dihedral Angle | C2-C3-C(ethyl)-C(ethyl) | ~60° (Staggered) |
DFT calculations also provide access to crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
While DFT is highly effective, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed to obtain benchmark-quality electronic energies and properties. These high-level calculations are particularly valuable for validating results from more economical DFT methods and for studying phenomena where electron correlation effects are paramount. For instance, Equation-of-Motion Coupled-Cluster (EOM-CCSD) methods have been successfully applied to indole systems to accurately model their excited states. nih.govaip.org
Conformational Analysis and Potential Energy Surfaces
The presence of a flexible ethyl group at the C3 position introduces conformational isomerism. Computational methods can be used to explore the potential energy surface (PES) associated with the rotation around the C3-C(ethyl) single bond. By performing a relaxed scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, one can map out the energetic landscape.
This analysis reveals the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. For the ethyl group, staggered conformations are typically the most stable, while eclipsed conformations represent energy barriers to rotation.
Interactive Table: Relative Energies of Ethyl Group Rotamers Relative energies calculated for rotation around the C3-C(ethyl) bond.
| Dihedral Angle (C2-C3-Cα-Cβ) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 60° | Gauche (Staggered) | 0.00 (Global Minimum) |
| 120° | Eclipsed | ~3.5 |
| 180° | Anti (Staggered) | ~0.2 |
| 240° | Eclipsed | ~3.5 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.uk The calculated shifts are referenced against a standard compound (e.g., tetramethylsilane, TMS) to provide values that can be directly compared with experimental spectra. The electronic environment created by the bromo, ethyl, and methyl substituents will have distinct effects on the chemical shifts of the indole core's protons and carbons. mdpi.com
Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the harmonic vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in an experimental Infrared (IR) or Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Interactive Table: Predicted Key Vibrational Frequencies Frequencies are illustrative and would typically be scaled for comparison with experimental data.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch (Ethyl, Methyl) |
| 1610-1580 | Aromatic C=C Ring Stretch |
| 1470-1450 | CH₂/CH₃ Bending |
| 1350 | C-N Stretch |
| 650-550 | C-Br Stretch |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical methods are invaluable for exploring the mechanisms of chemical reactions. For an indole derivative like this compound, one could investigate reactions such as further electrophilic substitution. Computational studies on the bromination of indoles have shown that the reaction proceeds through a two-step mechanism involving the formation of an intermediate. researchgate.netresearchgate.net
By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete reaction energy profile can be constructed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier (ΔG‡), which governs the reaction rate. Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can provide deeper insights into the charge distribution and bonding changes that occur along the reaction coordinate. researchgate.net
Interactive Table: Illustrative Energy Profile for a Generic Electrophilic Substitution Values are hypothetical Gibbs Free Energies (ΔG) in kcal/mol relative to the reactants.
| Species | Description | Relative ΔG (kcal/mol) |
|---|---|---|
| Reactants | Indole + Electrophile | 0.0 |
| TS1 | First Transition State (Rate-determining) | +15.0 |
| Intermediate | Sigma Complex | +5.0 |
| TS2 | Second Transition State (Proton loss) | +7.0 |
| Products | Substituted Indole + H⁺ | -10.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the temporal evolution of a molecule and its interactions with its environment. nih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with an explicit solvent (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system over a period of nanoseconds or longer. nih.govaip.org
These simulations provide a detailed picture of:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Dynamic Conformational Changes: The flipping and rotation of the ethyl group over time.
Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.
For studying reactions in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov In this approach, the reacting core of the molecule is treated with a high-level quantum mechanical method, while the surrounding solvent and non-reacting parts of the molecule are treated with a more computationally efficient classical force field. This allows for the inclusion of dynamic solvent effects on reaction barriers and mechanisms.
Investigation of Aromaticity and Electron Delocalization within the Indole System
The indole ring system is a quintessential aromatic heterocycle, characterized by a fused benzene (B151609) and pyrrole (B145914) ring. This fusion results in a complex landscape of electron delocalization that is crucial to its chemical properties. The aromaticity of each ring within the indole nucleus of this compound is influenced by the electronic effects of its substituents. Aromaticity can be quantitatively assessed using various computational descriptors, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most widely used. researchgate.netresearchgate.net
The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system, and values approaching 0 suggest a non-aromatic, Kekulé-like structure. nih.gov For the parent indole molecule, the benzene ring exhibits a higher degree of aromaticity (HOMA value closer to 1) than the pyrrole ring, which is a common feature of fused heterocyclic systems. researchgate.net
In this compound, the substituents are expected to modulate the aromaticity of both rings:
N1-methyl group: The methyl group on the indole nitrogen is electron-donating through an inductive effect, which increases the electron density in the pyrrole ring. This enhanced electron density can lead to a slight increase in the aromatic character of the pyrrole moiety.
C3-ethyl group: Similar to the N-methyl group, the ethyl group at the C3 position is electron-donating. This contributes to the electron density of the five-membered ring, further supporting its aromaticity.
NICS values, on the other hand, are a magnetic criterion for aromaticity. Highly negative NICS values calculated at the center of a ring are indicative of strong diatropic ring currents, a hallmark of aromaticity. For indole, the benzene ring typically shows a more negative NICS value than the pyrrole ring. The substitution pattern on this compound would be expected to influence these values in line with their electronic effects, with electron-donating groups generally increasing the diamagnetic ring current (more negative NICS) and electron-withdrawing groups diminishing it.
| Ring | Aromaticity Index | Parent Indole (Typical Value) | Predicted Effect in this compound | Rationale |
|---|---|---|---|---|
| Benzene Ring (A) | HOMA | ~0.9 | Slightly Decreased | Dominant electron-withdrawing inductive effect of the C7-bromo substituent. |
| NICS(1) (ppm) | -9 to -11 | Less Negative | Reduced diatropic ring current due to the inductive effect of bromine. | |
| Pyrrole Ring (B) | HOMA | ~0.7 | Slightly Increased | Cumulative electron-donating effects of the N1-methyl and C3-ethyl groups. |
| NICS(1) (ppm) | -6 to -8 | More Negative | Enhanced diatropic ring current due to increased electron density from alkyl substituents. |
Prediction of Reactivity and Regioselectivity through Computational Descriptors
Computational descriptors derived from quantum chemical calculations are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Fukui functions.
HOMO-LUMO Analysis: The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity. mdpi.com The electron-donating N-methyl and C3-ethyl groups are expected to raise the energy of the HOMO, making the molecule more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted indole. The bromo group's net electron-withdrawing nature would slightly lower the energy of both frontier orbitals.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For an indole derivative like this compound, the most electron-rich area is typically the C2-C3 double bond of the pyrrole ring. However, since the C3 position is already substituted, the C2 position would be a primary site for electrophilic attack. The electron-donating groups enhance the negative potential in this region.
Fukui Functions: Fukui functions are used within the framework of Density Functional Theory (DFT) to identify the most reactive sites in a molecule. researchgate.netsemanticscholar.org The Fukui function for electrophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for nucleophilic attack (f-) indicates its propensity to donate an electron. For electrophilic aromatic substitution on the indole ring, the C3 position is generally the most reactive. In this substituted case, computational analysis would likely predict the C2 position as the most nucleophilic center, followed by positions on the benzene ring (C4 and C6) that are activated by the indole nitrogen and not sterically hindered. The bromine at C7 deactivates the adjacent C6 position to some extent through its inductive effect.
| Position | Predicted Reactivity Descriptor | Predicted Regioselectivity for Electrophilic Attack | Rationale |
|---|---|---|---|
| C2 | High f- value, strong negative MEP | High | Activated by the N1-methyl group and adjacent to the electron-rich nitrogen. The C3 position is blocked. |
| C4 | Moderate f- value, moderate negative MEP | Moderate | Activated by the fused pyrrole ring's electron-donating character. |
| C5 | Low f- value | Low | Less activated compared to C4 and C6. |
| C6 | Moderate f- value, moderate negative MEP | Moderate | Activated by the fused pyrrole ring, but slightly deactivated by the adjacent C7-bromo group's inductive effect. |
Advanced Academic Applications in Non Biological Fields
Applications as Building Blocks in Complex Natural Product Total Synthesis (Excluding biological activity)
Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis, and 7-Bromo-3-ethyl-1-methylindole is a prime example of such a scaffold. The bromine atom serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of complex molecular architectures.
The utility of bromoindoles as synthetic intermediates is well-documented. For instance, 6-bromoindole (B116670) is the primary starting material for the synthesis of various complex molecules, where the bromine atom is later substituted using palladium-catalyzed cross-coupling reactions to build the final structure. nih.gov This modular approach allows for the systematic construction of diverse molecular libraries. nih.govnih.gov
In the context of this compound, the C7-bromo substituent can be leveraged in numerous name reactions to elaborate the indole (B1671886) core. This strategic placement allows for late-stage functionalization, a highly desirable feature in total synthesis. The N-methyl and C3-ethyl groups provide steric and electronic modifications that can influence the reactivity and conformation of the final products.
Below is a table summarizing the potential synthetic transformations for this compound, highlighting its role as a versatile building block.
| Reaction Type | Reagent/Catalyst | Potential Product Class | Significance in Synthesis |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | Arylated/vinylated indoles | Construction of complex biaryl systems and conjugated molecules. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated indoles | Introduction of linear, rigid alkyne linkers for extended structures. |
| Heck Coupling | Alkene, Pd catalyst | Alkenylated indoles | Formation of new C-C bonds for creating substituted styrenyl-type systems. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aminated indoles | Synthesis of nitrogen-containing indole derivatives. |
| Stille Coupling | Organostannane, Pd catalyst | Alkylated/arylated indoles | Versatile C-C bond formation with a wide range of coupling partners. |
Role in Materials Science
The indole nucleus is an electron-rich aromatic system, making its derivatives promising candidates for applications in materials science, particularly in organic electronics and polymer chemistry. The specific substitutions on this compound allow for the fine-tuning of its electronic and physical properties.
Indole derivatives are increasingly being explored for their use in organic electronic devices due to their π-conjugated nature and strong electron-donating capabilities. researchgate.netresearchgate.net These properties are essential for materials used in the emissive or charge-transporting layers of OLEDs. For example, certain indole derivatives have been successfully employed as high-triplet-energy hole transport materials in blue phosphorescent OLEDs. skku.edu
The electronic properties of this compound can be tailored for such applications. The indole core itself can act as a blue-light emitting chromophore. Furthermore, the bromine atom at the C7 position can be used to link the indole unit to other aromatic systems via cross-coupling reactions, creating larger, more complex conjugated molecules with customized HOMO/LUMO energy levels suitable for specific electronic applications.
The synthesis of functional polymers incorporating indole moieties has garnered significant attention. rsc.orgrsc.org These polymers often exhibit useful photophysical properties, such as fluorescence, making them suitable for sensor applications. researchgate.net A polymer that is structurally analogous to the core of the title compound, poly(2-ethyl-3-methylindole), has been synthesized and characterized, demonstrating the viability of this class of polymers. researchgate.net
This compound is an ideal monomer for synthesizing advanced polymers. The bromine atom provides a reactive site for cross-coupling polymerization techniques, such as Suzuki or Stille polymerization. This would allow for the creation of well-defined, conjugated polymers where the indole unit is part of the polymer backbone, potentially leading to materials with interesting electronic and optical properties.
| Polymer Type | Polymerization Method | Monomer(s) | Key Properties |
| Poly(silyl indole)s | Dehydrogenation silylation | Biindoles and hydrosilanes | Strong blue-violet fluorescence. rsc.org |
| Poly(N-arylene diindolylmethane)s | Nucleophilic substitution polycondensation | 3,3′-diindolylmethane and difluoro monomers | High molecular weight, good thermal stability, solid-state fluorescence. rsc.org |
| Poly(2-ethyl-3-methylindole) | Acid-catalyzed cyclization of a polyaniline derivative | Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] | Photoluminescence, photoconductivity. researchgate.net |
Non-covalent interactions are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. The indole ring is known to participate in several key non-covalent interactions, including π-π stacking and hydrogen bonding. nih.govrsc.org While the N-methylation of this compound precludes it from acting as a hydrogen bond donor, its aromatic system can still function as a hydrogen bond acceptor and engage in significant π-π stacking interactions.
Quantum chemical studies on halogenated 3-methylindoles have shown that halogenation directly influences the stability of π-π stacking. mdpi.com The stability of this interaction increases with the size of the halogen atom, following the trend F < Cl < Br < I. mdpi.com This finding is directly relevant to this compound, suggesting that the bromine atom enhances the π-π stacking interactions compared to its non-halogenated or lighter-halogen counterparts. This enhanced stacking can be exploited in the design of self-assembling systems and crystal engineering.
| Interaction Type | Structural Feature Involved | Effect of Substituents |
| π-π Stacking | The entire indole aromatic system | The C7-bromo group is expected to enhance the interaction strength. mdpi.com |
| Hydrogen Bonding (Acceptor) | π-electron cloud of the indole ring; Nitrogen lone pair | The electron-rich nature of the ring makes it a potential H-bond acceptor. |
| Cation-π Interaction | π-electron cloud of the indole ring | The electron-rich indole system can interact favorably with cations. |
Ligand Design in Organometallic Catalysis
The indole scaffold is a valuable platform for the design of ligands used in transition metal catalysis. By incorporating an indole moiety into a ligand's structure, it is possible to modulate the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. nih.gov
Indole-based ligands, such as those incorporating N-heterocyclic carbenes (NHCs), have demonstrated excellent catalytic activity in various reactions. nih.gov The indole unit can be attached to the ligand backbone to tune its properties. Different positions on the indole ring offer opportunities for creating monodentate or bidentate ligands. nih.gov
This compound serves as a versatile precursor for new ligand synthesis. The C7-bromo position is a key site for modification. For example, it could be converted to a phosphine (B1218219) group via a substitution reaction or used in a cross-coupling reaction to attach another coordinating fragment. This would result in novel ligands where the indole unit is strategically positioned to influence the catalytic center.
| Ligand Class | Indole Role | Potential Synthesis from this compound | Application Example |
| Indole-NHC Ligands | Steric/electronic tuning of the NHC | Functionalization at C7 to link to an imidazolium (B1220033) salt precursor. | Copper-catalyzed hydrosilylation and C-N coupling reactions. nih.gov |
| Indole-Phosphine Ligands | Part of a bidentate P,N-ligand system | Lithiation followed by reaction with a chlorophosphine. | Palladium-catalyzed cross-coupling reactions. |
| Bidentate Indole Ligands | Direct coordination through indole N and another donor | Not applicable due to N-methylation, but C7-functionalization can introduce a new donor atom. | Coordination chemistry with various transition metals. nih.gov |
Applications in Sensor Development (Chemical and Environmental Sensing)
The inherent photophysical properties of the indole ring system make it an excellent platform for the design of fluorescent and colorimetric chemosensors for environmental and chemical analysis. researchgate.netbohrium.com Indole and its derivatives possess a π-excessive electron system that often results in strong fluorescence. sjp.ac.lk These fluorescent properties can be modulated upon interaction with specific analytes, leading to a measurable signal such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.netresearchgate.net
The this compound scaffold can be functionalized to create selective chemosensors. The indole nitrogen can act as a hydrogen bond donor, while the entire aromatic system can engage in coordination with metal ions. sjp.ac.lk By attaching specific recognition moieties (receptors) to the indole core, sensors that are highly selective for target analytes, such as heavy metal ions, can be developed. researchgate.netbohrium.com The sensing mechanism typically relies on processes like internal charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or photoinduced electron transfer (PeT). sjp.ac.lkresearchgate.net
The substituents on the this compound ring play a crucial role in tuning its sensing capabilities:
7-Bromo Group: The heavy atom effect of bromine can influence the photophysical properties, and it serves as a synthetic handle for attaching receptor units.
3-Ethyl and 1-Methyl Groups: These alkyl groups can modify the electron density of the indole ring, affecting its absorption and emission spectra, and provide steric hindrance that can contribute to selectivity.
Indole-based sensors have been successfully developed for a wide range of metal ions, including Cu²⁺, Hg²⁺, Zn²⁺, and Fe³⁺. researchgate.netmdpi.comnih.gov The design principle often involves linking the indole fluorophore to a chelating agent that selectively binds the target ion, causing a conformational or electronic change that alters the fluorescence output. bohrium.comresearchgate.net
Table 2: Examples of Indole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Structure Base | Target Analyte | Sensing Mechanism | Detection Limit | Solvent System | Reference |
| Indole-hydrazone | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.41 μM | Aqueous media | mdpi.com |
| Indole-thiocarbohydrazone | Cu²⁺ | CHEF and Internal Charge Transfer (ICT) | - | MeCN-Tris buffer | sjp.ac.lk |
| Indole-Schiff base | Hg²⁺ | - | 101.6 μM | H₂O-DMSO | nih.gov |
| Fluorescein-indole | Cu²⁺ | - | 22.2 nM | - | sjp.ac.lk |
Development of Novel Dyes and Photochemical Probes (Non-biological)
The indole scaffold is a privileged structure in the design of organic dyes and photochemical probes due to its tunable electronic properties and inherent fluorescence. digitellinc.comresearchgate.net The development of such molecules for non-biological applications is a significant area of materials science research. By modifying the indole core with various functional groups, its photophysical characteristics—such as absorption wavelength (λabs), emission wavelength (λem), Stokes shift, and fluorescence quantum yield (Φ)—can be precisely controlled. digitellinc.com
The structure of this compound is well-suited for this purpose. Substituents on the indole ring are known to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. digitellinc.com A general trend is that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the optical properties. nih.gov For instance, in one study on substituted indole-boron difluoride complexes, a gradual red shift of both absorption and emission was observed as the substituent changed from an EWG to an EDG. digitellinc.com
The this compound molecule can be utilized in several ways:
As a Core Chromophore: The substituted indole itself can act as the primary light-absorbing and emitting unit.
As a Precursor: The bromo group at the 7-position is a key functional group for elaboration. Through reactions like Suzuki or Sonogashira coupling, the indole core can be connected to other aromatic systems, extending the π-conjugation and creating more complex dye structures, such as those with a donor-π-acceptor (D-π-A) architecture. researchgate.netnih.gov
As a Photochemical Probe: Bromo-substituted indoles can be modified to include moieties that react specifically with a target analyte. For example, a bromo-indole was modified to include a catechol group to create a fluorescent probe for hypochlorous acid, where the initial weak fluorescence was strongly enhanced upon reaction. digitellinc.com Similarly, bromo-substituted indoles are used as precursors for spiropyran dyes, which are known for their photochromic properties. mdpi.com
Table 3: Effect of Substitution on Photophysical Properties of Indole Derivatives
| Indole Derivative Type | Substituent Effect | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| Indole-boron difluoride | -CN (EWG) | ~369-453 | ~499-600 | 0.82 (in CH₂Cl₂) | digitellinc.com |
| Indole-boron difluoride | -NH₂ (EDG) | ~369-453 | ~499-600 | Lower, but showed AIE* | digitellinc.com |
| 4-substituted indole | -NO₂ (strong EWG) | Red-shifted vs. indole | - | - | nih.gov |
| 4-substituted indole | -OCH₃ (EDG) | Blue-shifted vs. indole | - | - | nih.gov |
| Indole-based D-π-A dye | Triphenylamine (Donor) | - | - | - | researchgate.net |
*AIE: Aggregation-Induced Emission
Emerging Research Directions and Future Perspectives
Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies
The functionalization of the indole (B1671886) core, especially at the benzene (B151609) portion (positions C4 to C7), remains a significant challenge in organic synthesis due to the inherent reactivity of the pyrrole (B145914) ring. researchgate.netkcl.ac.uk Future research on 7-Bromo-3-ethyl-1-methylindole will likely focus on developing sophisticated synthetic methods that can selectively target specific positions on the molecule without disturbing the existing substituents.
The bromo-group at the C7 position is a versatile handle for a variety of cross-coupling reactions. However, emerging methodologies aim to go beyond this, targeting the C-H bonds at positions C4, C5, and C6. The development of directing groups that can be temporarily installed on the indole nitrogen or at another position could enable precise, regioselective C-H functionalization. nih.gov For instance, a removable directing group could facilitate the introduction of a new substituent at the C6 position, leading to a highly functionalized indole scaffold.
Furthermore, the ethyl group at the C3 position introduces a stereocenter if functionalized. Future synthetic strategies could explore the enantioselective or diastereoselective functionalization of the α-carbon of the ethyl group, leading to chiral indole derivatives of potential pharmaceutical interest. nih.gov
Table 1: Potential Selective Synthetic Transformations for this compound
| Reaction Type | Target Site | Potential Reagents/Catalysts | Objective |
|---|---|---|---|
| Directed C-H Borylation | C6-H | Iridium catalysts with specific ligands | Introduction of a boronic ester for further cross-coupling. researchgate.net |
| Palladium-Catalyzed C-H Arylation | C4-H | Pd(OAc)₂, custom phosphine (B1218219) ligands | Direct formation of a C-C bond with aryl halides. researchgate.netnih.gov |
| Enantioselective α-Functionalization | C3-CH₂CH₃ | Chiral lithium amide bases, organocatalysts | Creation of a new stereocenter for chiral drug analogues. |
Exploration of Novel Catalytic Systems for Indole Functionalization
Advances in catalysis are crucial for unlocking the full potential of substituted indoles. kcl.ac.uk While palladium-catalyzed cross-coupling reactions using the C7-bromo substituent are well-established, future research will likely pivot towards more innovative and sustainable catalytic systems.
Novel catalytic systems involving earth-abundant metals like copper and iron are gaining traction for C-H functionalization and cross-coupling reactions, offering a more economical and environmentally friendly alternative to precious metals. nih.gov For this compound, this could mean developing copper-catalyzed methods to introduce amino or alkoxy groups at the C7 position via Ullmann-type couplings under milder conditions.
Photoredox catalysis represents another frontier, using visible light to drive chemical transformations. acs.org A gold-based photoredox catalyst, for example, could initiate radical cyclizations, potentially allowing the ethyl group at C3 to participate in forming a new carbocyclic ring fused to the indole core. acs.org Such methods offer access to unique molecular architectures that are difficult to achieve through traditional thermal reactions.
Table 2: Comparison of Novel Catalytic Systems for Functionalizing this compound
| Catalytic System | Metal/Core | Key Advantages | Potential Application Example |
|---|---|---|---|
| Directed C-H Functionalization | Palladium, Iridium | High regioselectivity, broad substrate scope. researchgate.netnih.gov | C6-silylation or C4-olefination. |
| Photoredox Catalysis | Iridium, Ruthenium, Gold | Mild reaction conditions, unique radical pathways, sustainable. acs.org | Intramolecular cyclization involving the C3-ethyl group. |
| Earth-Abundant Metal Catalysis | Copper, Iron, Nickel | Low cost, low toxicity. nih.govrsc.org | C7-amination or etherification via cross-coupling. |
Integration of this compound into More Complex Polycyclic Systems
The construction of polycyclic frameworks containing an indole moiety is of great interest for the synthesis of natural products and complex drug molecules. nih.govnih.gov The this compound scaffold is an excellent starting point for creating such systems.
The C7-bromo atom is perfectly positioned for intramolecular cyclization reactions to form seven-membered rings, a common motif in bioactive natural products. rsc.orgchemrxiv.org For instance, a Sonogashira coupling to introduce an alkyne-containing side chain at C7, followed by a gold-catalyzed cyclization, could yield a seven-membered ring fused between the C7 and C6 positions. nih.gov Similarly, intramolecular Heck reactions can be envisioned to construct five- or six-membered rings. researchgate.net The existing substituents (N-methyl and C3-ethyl) would influence the conformational preferences of the resulting polycyclic system, which could be crucial for biological activity.
Table 3: Strategies for Synthesizing Polycyclic Systems from this compound
| Reaction Name | Key Transformation | Resulting Ring System | Reference Principle |
|---|---|---|---|
| Intramolecular Heck Reaction | Pd-catalyzed cyclization of a tethered alkene onto C7. | Fused 5- or 6-membered carbocycle. | researchgate.net |
| Intramolecular Sonogashira/Cyclization | Coupling with a terminal alkyne followed by Au- or Pt-catalyzed hydroarylation. | Fused 6- or 7-membered carbocycle. | nih.gov |
| Cadogan Reductive Cyclization | Reaction of a C7-nitro precursor (derived from the bromo-indole) with a phosphite. | Fused carbazole-like system. | General synthetic method |
Advanced Computational Methodologies for Predictive Design and Discovery
As synthetic possibilities expand, advanced computational methods are becoming indispensable for predicting outcomes and designing new molecules. For this compound, computational chemistry can play a pivotal role in several areas.
Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of C-H functionalization reactions, helping chemists to choose the right directing group or catalyst to target a specific position on the indole ring. researchgate.net Furthermore, computational modeling can elucidate reaction mechanisms, for example, by mapping the energy profiles of different catalytic cycles in cross-coupling or cyclization reactions.
If this indole scaffold is considered as a pharmacophore, molecular docking studies can predict its binding affinity and orientation within the active site of a target protein. nih.gov This in silico screening can prioritize the synthesis of derivatives with the highest potential for biological activity, saving significant time and resources in the drug discovery process.
Table 4: Application of Computational Methods to this compound Research
| Computational Method | Purpose | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction selectivity and mechanisms. | Lowest energy pathways, transition state structures, rationale for observed regioselectivity. |
| Molecular Dynamics (MD) Simulation | Study conformational flexibility of polycyclic derivatives. | Preferred 3D structures, interaction with solvent, conformational stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. | Predictive models for designing more potent analogues. sci-hub.senih.gov |
Unexplored Academic Applications in Sustainable Chemistry and Energy Materials
Beyond its potential in medicinal chemistry, the unique electronic structure of the this compound core suggests applications in materials science and sustainable chemistry.
In sustainable chemistry, the development of catalytic processes that use light as an energy source or avoid toxic heavy metals is a key goal. nih.govacs.org This compound could serve as a model substrate for developing new green synthetic methodologies. For example, its C-Br bond could be targeted for reductive dehalogenation using novel photocatalysts, or it could be used in catalyst-free coupling reactions.
In the realm of energy materials, conjugated organic molecules are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indole nucleus is an electron-rich heterocycle that can be a valuable building block for such materials. The C7-bromo position allows for the facile extension of conjugation through cross-coupling reactions, enabling the synthesis of novel polymers or oligomers. The electron-donating character of the N-methyl and C3-ethyl groups can be used to tune the HOMO/LUMO energy levels of the resulting materials, which is critical for optimizing device performance.
Table 5: Potential Applications in Sustainable Chemistry and Materials Science
| Field of Application | Specific Use Case | Rationale |
|---|---|---|
| Sustainable Synthesis | Model substrate for green chemistry protocols. | Develop new metal-free or photoredox-catalyzed reactions. acs.org |
| Organic Electronics (OLEDs/OPVs) | Monomer for conjugated polymers. | The C7-bromo position allows for polymerization via Suzuki or Stille coupling. The indole core provides electron-donating properties. |
| Organic Semiconductors | Precursor for hole-transport materials. | The electron-rich indole system can facilitate charge transport. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-3-ethyl-1-methylindole, and what critical reaction parameters influence yield?
- Methodological Answer : Bromination of indole derivatives typically involves electrophilic substitution at the 7-position. For example, bromine in dichloromethane at 0°C followed by room-temperature stirring is a common approach (e.g., as shown for 3-bromo-1-methyl-7-azaindole in ). Key parameters include stoichiometry of brominating agents, reaction temperature, and solvent polarity. Substituted indoles may require protecting groups to direct regioselectivity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons in the indole core (e.g., 7-bromo substitution) show deshielded peaks (δ 7.5–8.5 ppm). Ethyl and methyl groups appear as triplets (δ ~1.2–1.5 ppm) and singlets (δ ~3.8 ppm), respectively .
- IR : Stretching frequencies for C-Br (~550–600 cm⁻¹) and indole N-H (~3400 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (C₁₁H₁₂BrN = 254.1 g/mol), with isotopic patterns characteristic of bromine .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidative degradation. Similar brominated indoles are sensitive to moisture and UV light, requiring desiccants and amber glassware .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination of substituted indoles?
- Methodological Answer : Combine experimental and computational approaches:
- Experimental : Use competitive reactions with substituent analogs (e.g., 3-ethyl vs. 3-methyl) and analyze products via HPLC or GC-MS to compare yields.
- Computational : Density Functional Theory (DFT) calculations (e.g., Fukui indices) predict electron-rich sites for bromination. Cross-validate with X-ray crystallography (e.g., CCDC data in ) to confirm structural assignments .
Q. What experimental designs are optimal for studying the reactivity of this compound under catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Vary catalysts (e.g., Pd, Cu) and solvents (polar aprotic vs. nonpolar) to monitor reaction rates via UV-Vis spectroscopy or in situ NMR.
- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids to evaluate bromine’s leaving-group efficiency. Reference the Aryl Halide Informer Library methodology ( ) for benchmarking .
Q. How can computational models predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock. Compare with structurally similar indoles (e.g., kinase inhibitors in ).
- QSAR : Correlate electronic properties (HOMO/LUMO energies) with bioactivity data from high-throughput screens. Validate with in vitro assays (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
